p-(Ethoxymethyl)anisole

Overview

Description

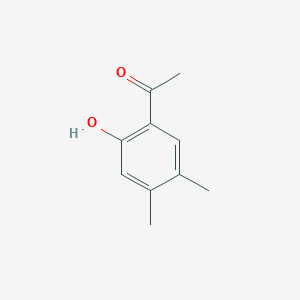

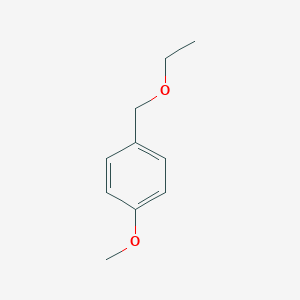

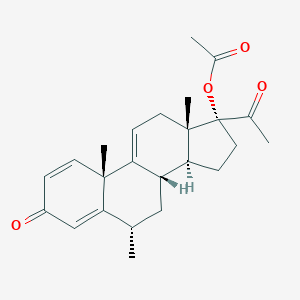

P-(Ethoxymethyl)anisole, also known as 1-Ethoxy-4-methoxybenzene, is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .

Synthesis Analysis

The synthesis of p-(Ethoxymethyl)anisole can be achieved through various methods. One such method involves the reaction of anisole and acetyl chloride in the presence of aluminum chloride . Another method involves the vapor-phase alkylation of phenol by methanol in the presence of a commercial NaX zeolite as a catalyst .Molecular Structure Analysis

The molecular structure of p-(Ethoxymethyl)anisole consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be further analyzed using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving p-(Ethoxymethyl)anisole are complex and can involve various pathways. For instance, it can undergo oxidation reactions under certain conditions .Physical And Chemical Properties Analysis

P-(Ethoxymethyl)anisole is a colorless liquid with a pleasant odor . It has a relatively low melting point and a boiling point of approximately 154 degrees Celsius .Scientific Research Applications

Inhibition of Helicobacter pylori Urease

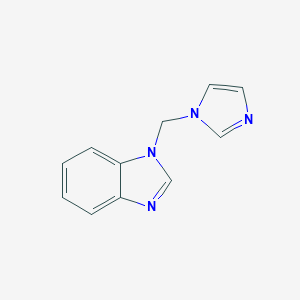

Application Summary: “1-(ethoxymethyl)-4-methoxybenzene” is involved in the synthesis of benzimidazole-2-thione derivatives designed to inhibit the urease enzyme of Helicobacter pylori . Methods of Application The urease enzyme is isolated using the His-tag method, and the synthesized compounds are screened for their inhibitory activity . Results/Outcomes One of the compounds showed significant inhibition of H. pylori and Jack bean ureases with IC50 values of 0.11 and 0.26 mM, respectively .

Synthesis of Flavoring Agents

Application Summary: “p-(Ethoxymethyl)anisole” is a precursor in the synthesis of various flavoring agents used in the food industry . Methods of Application It is involved in reactions that produce compounds with specific flavors, enhancing the sensory attributes of food products .

Pharmaceutical Intermediate

Application Summary: The compound serves as an intermediate in the pharmaceutical industry for the synthesis of various drugs . Methods of Application Its chemical structure is manipulated to create active pharmaceutical ingredients with desired therapeutic effects .

Perfume Manufacturing

Application Summary: Due to its aromatic properties, “p-(Ethoxymethyl)anisole” is used in the manufacture of perfumes . Methods of Application It contributes to the scent profile of perfumes, adding depth and complexity to fragrances .

Pesticide Production

Application Summary: This compound is also used in the production of pesticides, contributing to pest control measures in agriculture . Methods of Application It is synthesized into various forms that are effective in controlling pests without harming crops .

Solvent Development

Application Summary: “1-(ethoxymethyl)-4-methoxybenzene” is utilized in creating solvents for industrial applications . Methods of Application Its properties make it suitable for dissolving other substances, aiding in processes like extraction and purification .

Safety and Hazards

P-(Ethoxymethyl)anisole is classified as a flammable liquid and vapor. It may cause drowsiness or dizziness and is harmful to aquatic life . Precautionary measures should be taken when handling this substance, including avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-(ethoxymethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJJDGWXCUOAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203758 | |

| Record name | p-(Ethoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-(Ethoxymethyl)anisole | |

CAS RN |

55249-73-5 | |

| Record name | Ethyl 4-methoxybenzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55249-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Ethoxymethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055249735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Ethoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(ethoxymethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)